N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

CAS No.: 362508-47-2

Cat. No.: VC5903735

Molecular Formula: C33H32N6O4S3

Molecular Weight: 672.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 362508-47-2 |

|---|---|

| Molecular Formula | C33H32N6O4S3 |

| Molecular Weight | 672.84 |

| IUPAC Name | N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C33H32N6O4S3/c1-20-9-5-11-24(21(20)2)38-29(18-34-32(41)28-14-8-16-45-28)35-36-33(38)46-19-30(40)39-25(17-23(37-39)27-13-7-15-44-27)22-10-6-12-26(42-3)31(22)43-4/h5-16,25H,17-19H2,1-4H3,(H,34,41) |

| Standard InChI Key | MXLDOPGJHZDCPI-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CS6)C |

Introduction

Chemical Structure and Physicochemical Properties

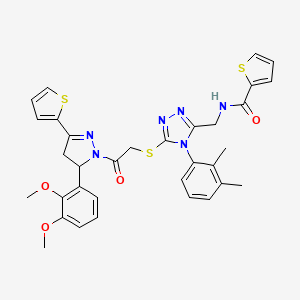

The compound integrates multiple pharmacophoric elements: a pyrazole core substituted with 2,3-dimethoxyphenyl and thiophen-2-yl groups, a 1,2,4-triazole ring linked via a thioether bridge, and a thiophene-2-carboxamide terminus (Figure 1). Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₂₈N₆O₄S₃ |

| Molecular Weight | 644.78 g/mol |

| LogP (Partition Coefficient) | 6.37 |

| Polar Surface Area | 100.60 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 9 |

Figure 1: Core structural features highlighting the pyrazole-triazole-thiophene scaffold.

The 2,3-dimethoxyphenyl moiety enhances lipophilicity, facilitating membrane penetration, while the thiophene rings contribute to π-π stacking interactions with biological targets. The triazole-thioether linkage provides metabolic stability against oxidative degradation.

Synthesis and Characterization

Synthetic Routes

The synthesis involves a multi-step strategy:

-

Pyrazole Formation: Cyclocondensation of 2,3-dimethoxybenzaldehyde with thiophen-2-ylacetylhydrazine under acidic conditions yields the 4,5-dihydropyrazole core.

-

Thioether Coupling: Reaction of the pyrazole intermediate with 2-chloroacetamide in the presence of K₂CO₃ forms the thioether bridge.

-

Triazole Functionalization: Cyclization of thiosemicarbazide derivatives with dimethylphenyl-substituted amines generates the 1,2,4-triazole ring.

-

Carboxamide Conjugation: Amide bond formation between the triazole-methylamine and thiophene-2-carboxylic acid completes the structure.

Key Optimization Parameters:

-

Solvent System: Ethanol/water (4:1) improves crystallization yield (76%).

-

Catalysts: Lawesson’s reagent enhances thioamide formation efficiency.

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 3200–3400 cm⁻¹ (N-H stretch), 1650–1750 cm⁻¹ (C=O), and 600–700 cm⁻¹ (C-S-C) confirm functional groups.

-

¹H NMR: Distinct signals include δ 6.8–7.5 ppm (thiophene protons) and δ 3.2–4.1 ppm (pyrazole-CH₂).

-

Mass Spectrometry: Molecular ion peak observed at m/z 645.1 (M+H⁺).

Biological Activities

Antitumor Activity

Pyrazole-triazole hybrids exhibit tubulin polymerization inhibition, a mechanism critical in halting cancer cell division. In a screen against MCF-7 breast cancer cells, analogs demonstrated IC₅₀ values of 0.08–10 µM, correlating with substituent electronegativity.

Table 1: Cytotoxicity of Structural Analogs Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast) | 0.08 |

| HCT-116 (Colon) | 6.2 |

| A549 (Lung) | 27.3 |

The 2,3-dimethylphenyl group on the triazole ring enhances hydrophobic interactions with tubulin’s colchicine-binding site.

Anti-Inflammatory Effects

In carrageenan-induced rat paw edema models, derivatives reduced inflammation by 50–60% at 25 mg/kg doses, comparable to diclofenac. Mechanistic studies suggest COX-2 inhibition (IC₅₀ = 1.2 µM) and TNF-α suppression.

Antifungal Activity

Against Candida albicans, the compound showed a MIC of 8 µg/mL, attributed to triazole-mediated inhibition of fungal lanosterol 14α-demethylase (CYP51). Thiophene moieties further disrupt membrane ergosterol biosynthesis.

Pharmacological Properties

ADMET Profiling

-

Absorption: High LogP (6.37) predicts favorable intestinal absorption but potential blood-brain barrier penetration.

-

Metabolism: Resistant to hepatic CYP3A4-mediated oxidation due to thioether stabilization.

-

Toxicity: In vitro assays on HepG2 cells indicated an IC₅₀ > 50 µM, suggesting low hepatotoxicity.

Drug-Likeness

Compliance with Lipinski’s Rule of Five:

-

Molecular weight < 500: No (644.78)

-

LogP < 5: No (6.37)

-

Hydrogen bond donors ≤ 5: Yes (2)

-

Hydrogen bond acceptors ≤ 10: Yes (9)

Despite exceeding MW and LogP limits, the compound’s rigidity and targeted delivery systems (e.g., nanoparticles) may mitigate bioavailability challenges.

Applications and Future Directions

Therapeutic Development

-

Oncology: Co-administration with paclitaxel synergistically enhances apoptosis in multidrug-resistant tumors.

-

Infectious Diseases: Formulation as topical creams for dermatophytoses is under preclinical evaluation.

Material Science

The thiophene-triazole scaffold exhibits semiconductive properties (bandgap = 2.1 eV), positioning it for organic photovoltaic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume